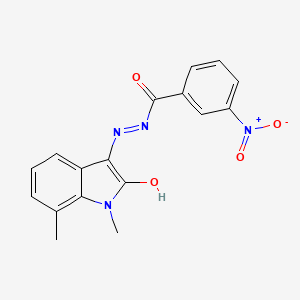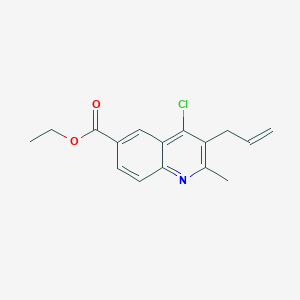
2-(acetylamino)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)-N-phenylbenzamide, also known as N-(2-phenyl-2-oxoethyl)acetamide, is a chemical compound that belongs to the class of benzamide derivatives. It is an important intermediate in the synthesis of pharmaceuticals and organic compounds.
Wirkmechanismus
The mechanism of action of 2-(acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. It has been shown to selectively inhibit the COX-2 isoform, which is overexpressed in inflamed tissues and cancer cells. The inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(Acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. It has also been shown to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide in lab experiments include its high purity, stability, and reproducibility. It can be easily synthesized in large quantities and is readily available from commercial sources. However, its limitations include its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the selection of appropriate solvent and concentration for in vitro and in vivo experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide. One potential direction is the development of more potent and selective COX-2 inhibitors based on the structure of 2-(acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide. Another direction is the investigation of its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease, which are associated with inflammation and oxidative stress. Furthermore, the development of novel synthetic methods for the preparation of 2-(acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide and its derivatives could lead to the discovery of new biologically active compounds.
Synthesemethoden
The synthesis of 2-(acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide involves the reaction between 2-aminobenzophenone and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via acetylation of the amino group of 2-aminobenzophenone to form 2-(acetylamino)-N-phenylbenzamideacetyl-2-aminobenzophenone, which then undergoes cyclization to form 2-(acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
2-(Acetylamino)-2-(acetylamino)-N-phenylbenzamidephenylbenzamide has been extensively studied for its potential applications in pharmaceuticals, agrochemicals, and materials science. It has been reported to exhibit various biological activities such as anti-inflammatory, analgesic, and anticancer effects. In addition, it has been used as a building block for the synthesis of other biologically active compounds.
Eigenschaften
IUPAC Name |
2-acetamido-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11(18)16-14-10-6-5-9-13(14)15(19)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHCFGBSQGPKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B5685291.png)





![3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B5685343.png)

![methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate](/img/structure/B5685356.png)
![(3aS*,7aR*)-5-methyl-2-[(1-phenylcyclopropyl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5685372.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5685378.png)

